![molecular formula C30H28ClN5O2S B2673172 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1037293-48-3](/img/structure/B2673172.png)

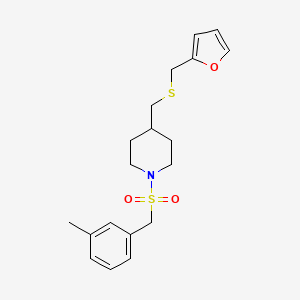

5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there is no direct information on the synthesis of the exact compound, related compounds have been synthesized starting from 4-chlorobenzoic acid. The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford a 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol intermediate. This intermediate is then converted into a sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Applications De Recherche Scientifique

Antiulcer Activity : One study focused on the synthesis and testing of related quinazoline derivatives for antiulcer activity. These compounds demonstrated significant activity against various ulcer models in rats, suggesting potential therapeutic applications in treating ulcers (Patil, Ganguly, & Surana, 2010).

H1-Antihistaminic Agents : Another research explored the development of novel quinazolin-4-(3H)-ones as H1-antihistaminic agents. These compounds were tested in vivo for their effectiveness in protecting guinea pigs from histamine-induced bronchospasm, showing potential as new antihistaminic drugs (Alagarsamy & Parthiban, 2012).

Antibacterial and Antifungal Activity : A study synthesized novel quinolinone analogs and tested them for antimicrobial and antifungal activity. These compounds showed significant biological activity against various standard strains, indicating their potential as antimicrobial and antifungal agents (ANISETTI & Reddy, 2012).

Inhibition of Thymidylate Synthase : Research into 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which are structurally related to your compound of interest, revealed their potential as inhibitors of thymidylate synthase. This suggests possible applications in antitumor and antibacterial therapy (Gangjee et al., 1996).

Antimicrobial Activity of Quinazolin-4(3H)-ones : Another study involved the synthesis of quinazolin-4(3H)-ones derivatives and their testing for antimicrobial activity. Some of these compounds exhibited promising antibacterial activity, suggesting potential in antimicrobial therapy (Patel, Patel, & Patel, 2010).

Farnesyl Protein Transferase Inhibition : The compound R115777, structurally similar to your compound of interest, has been identified as an inhibitor of farnesyl protein transferase with antitumor effects. This research indicates potential applications in cancer treatment (Venet, End, & Angibaud, 2003).

Propriétés

IUPAC Name |

5-[(4-chlorophenyl)methylsulfanyl]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28ClN5O2S/c31-22-12-10-21(11-13-22)20-39-30-33-25-9-5-4-8-24(25)28-32-26(29(38)36(28)30)14-15-27(37)35-18-16-34(17-19-35)23-6-2-1-3-7-23/h1-13,26H,14-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVYUENLAQNNAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=C(C=C6)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2673090.png)

![2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B2673091.png)

![2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2673096.png)

![4-fluoro-3-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2673097.png)

![Ethyl 5-acetyl-2-[(3-chloroquinoxalin-2-yl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2673099.png)

![2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B2673109.png)

![3-Benzyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2673112.png)